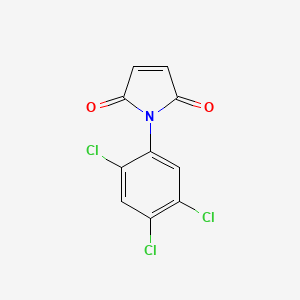

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione

Description

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione (maleimide) core substituted with a 2,4,5-trichlorophenyl group. Maleimides are renowned for their electrophilic reactivity, enabling applications in polymer chemistry, covalent protein modification, and medicinal chemistry. The trichlorophenyl substitution introduces steric bulk and electron-withdrawing effects, which may enhance chemical stability and influence biological interactions.

Properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZBDQFEBPSHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300368 | |

| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31489-22-2 | |

| Record name | NSC136457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione generally follows the nucleophilic addition of aniline derivatives to dichloromaleic anhydride or related substituted maleic anhydrides, followed by cyclization to form the pyrrole-2,5-dione ring system.

-

- 2,4,5-Trichloroaniline (or related substituted anilines)

- 2,3-Dichloromaleic anhydride (or substituted maleic anhydrides)

-

- Nucleophilic attack of the aniline nitrogen on the anhydride carbonyl carbon.

- Ring closure with elimination of water to form the pyrrole-2,5-dione structure.

This approach is supported by literature on the synthesis of similar N-aryl pyrrole-2,5-diones, including 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, which shares mechanistic features with the target compound.

Detailed Preparation Methods

Conventional Heating Method

-

- React 2,4,5-trichloroaniline with 2,3-dichloromaleic anhydride in a suitable solvent such as ethanol, toluene, or chloroform.

- Use a catalytic amount of acetic acid or p-toluenesulfonic acid to facilitate the reaction.

- Heat the mixture under reflux for 1.5 to 2 hours.

-

- Yields typically range from 60% to 75% depending on solvent and temperature.

- Longer reaction times (up to 2 hours) are required to achieve complete conversion.

- Purification is achieved by recrystallization or column chromatography.

Microwave-Assisted Synthesis

-

- Mix 2,4,5-trichloroaniline and 2,3-dichloromaleic anhydride in ethanol with acetic acid catalyst.

- Subject the mixture to microwave irradiation at 80°C and 140 W power.

- Reaction time is significantly reduced to 15–20 minutes.

-

- Yields improve to approximately 70% or higher.

- The microwave method is more efficient and cost-effective compared to conventional heating.

- Shorter reaction times reduce side reactions and energy consumption.

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Solvent | Ethanol | Ethanol |

| Catalyst | Acetic acid | Acetic acid |

| Temperature | Reflux (~78°C) | 80°C |

| Reaction Time | 1.5–2 hours | 15–20 minutes |

| Yield | 60–75% | ~70% |

Alternative Synthetic Routes and Conditions

Solvent and Temperature Effects

- Studies on related pyrrole-2,5-dione derivatives show that solvents such as toluene, chloroform, and diethyl ether affect yield and reaction time.

- Higher boiling solvents like toluene and chloroform at reflux generally provide better yields (75–95%) in shorter times compared to room temperature reactions.

- Certain substituents on the aniline ring may hinder reaction progress, requiring optimization of solvent and temperature.

Summary Table of Preparation Conditions for this compound and Analogues

Research Findings and Notes

- The microwave-assisted method offers a significant improvement in reaction time and comparable yields, making it the preferred method for laboratory synthesis.

- The choice of solvent and catalyst critically influences the yield and purity of the product.

- Electron-withdrawing chloro substituents on the aniline ring can affect nucleophilicity and cyclization efficiency.

- The reaction mechanism involves nucleophilic attack on the anhydride carbonyl, followed by ring closure and water elimination, consistent with reported mechanisms for similar maleimide derivatives.

- Structural and spectroscopic studies (NMR, HRMS) confirm the formation of the pyrrole-2,5-dione ring and substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Pyrrole derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrrole derivatives with hydrogen atoms replacing chlorine atoms.

Substitution: Pyrrole derivatives with various substituents replacing chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione has been noted for its pharmacological properties , particularly in the development of anti-inflammatory and antimicrobial agents. The compound's structure allows for modifications that enhance its biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed inhibition against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Organic Synthesis

The synthesis of this compound can be achieved through various methodologies including traditional heating and microwave-assisted synthesis. The latter has shown to enhance yields and reduce reaction times.

Environmental Science Applications

The compound's environmental impact and persistence have been studied concerning its mobility in water systems. Research has indicated that compounds similar to this compound can be detected in wastewater effluents and drinking water sources, raising concerns about their environmental persistence and potential toxicity .

Case Study: Environmental Monitoring

A study conducted on various water sources revealed the presence of trichlorophenyl compounds at significant levels. The findings suggest the need for monitoring these compounds due to their potential toxic effects on aquatic life and human health .

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione with structurally related maleimide derivatives:

Key Observations:

- Lipophilicity: The trichloro substitution likely increases lipophilicity (logP) compared to analogs with fewer halogen atoms or polar groups (e.g., CF₃ in ), which may influence pharmacokinetic properties.

- Biological Activity: MI-1, a structurally complex analog, demonstrates cytotoxic activity via mitochondrial dysfunction and caspase activation . While biological data for the target compound is absent, its trichloro substitution may confer distinct bioactivity profiles.

Functional and Application Differences

- MI-1: Primarily investigated for anticancer activity, with demonstrated efficacy in vitro .

- Trifluoromethyl Analogs (e.g., ): The CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry contexts, though this remains unexplored for the target compound.

- Methyl-Substituted Derivatives (e.g., ): Lower molecular weight and reduced steric hindrance may favor applications in polymer crosslinking or small-molecule conjugates.

Biological Activity

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 2,4,5-trichlorophenyl group. The presence of chlorine atoms enhances its reactivity and biological activity. The compound is often utilized as a building block in the synthesis of more complex organic molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of pyrrole-2,5-dione can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound showed inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values ranging from approximately to M .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to interact with ATP-binding domains of growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These interactions lead to the formation of stable complexes that disrupt normal signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymatic processes essential for microbial growth.

Case Studies

Several studies have documented the biological activities of pyrrole derivatives:

- Inhibition of Cancer Cell Lines:

- Antimicrobial Efficacy:

Data Summary

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.